3-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
3-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone is an organic compound with the molecular formula C17H13NO3 It is a derivative of benzophenone, featuring a cyano group and a dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of benzophenone derivatives with cyano and dioxolane groups under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where benzophenone is reacted with a cyano-substituted acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of 3-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the cyano or dioxolane groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Scientific Research Applications
3-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological molecules.
Medicine: Research into potential pharmaceutical applications includes its use as a precursor for drug development, particularly in the design of molecules with specific biological activities.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties, such as UV-absorbing agents and photoinitiators.
Mechanism of Action
The mechanism of action of 3-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the dioxolane ring provides steric and electronic effects that influence the compound’s binding affinity and specificity. These interactions can modulate the activity of biological pathways and processes, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-3’-(1,3-dioxolan-2-yl)benzophenone: A closely related compound with similar structural features.
4’-Cyano-3-(1,3-dioxolan-2-yl)benzophenone: Another derivative with a cyano group and dioxolane ring, but with different substitution patterns.
3,4-Dimethyl-3’-(1,3-dioxolan-2-yl)benzophenone: A compound with additional methyl groups, affecting its chemical and physical properties.
Uniqueness
3-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone is unique due to its specific combination of functional groups and structural features. The presence of both a cyano group and a dioxolane ring provides distinct reactivity and binding properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[3-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c18-11-12-3-1-4-13(9-12)16(19)14-5-2-6-15(10-14)17-20-7-8-21-17/h1-6,9-10,17H,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWAPFLUHYYSDSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645050 | |
Record name | 3-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-95-5 | |
Record name | 3-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898778-95-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645050 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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